Cas no 203663-15-4 (N-(Piperidin-4-yl)benzenesulfonamide)

N-(ピペリジン-4-イル)ベンゼンスルホンアミドは、有機合成や医薬品開発において重要な中間体として利用される化合物です。ベンゼンスルホンアミド骨格とピペリジン環を有し、高い反応性と多様な修飾可能性を備えています。特に、薬理活性化合物の設計において、分子の剛性や標的タンパク質との相互作用を最適化する際に有用です。また、結晶性が良好なため精製や特性評価が容易であり、安定性にも優れています。創薬研究におけるスクリーニングライブラリーや構造活性相関(SAR)研究に適した特性を有しています。

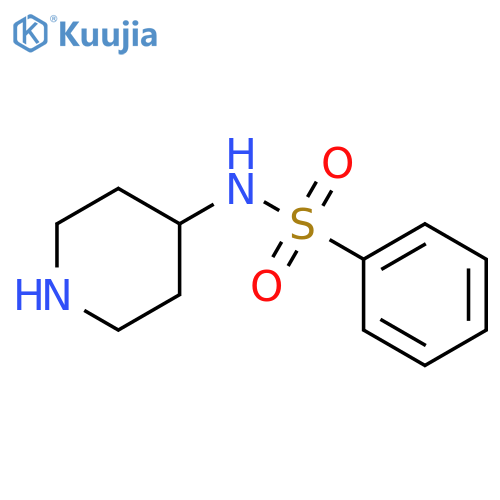

203663-15-4 structure

商品名:N-(Piperidin-4-yl)benzenesulfonamide

CAS番号:203663-15-4

MF:C11H16N2O2S

メガワット:240.321941375732

MDL:MFCD07365347

CID:1027651

PubChem ID:4778282

N-(Piperidin-4-yl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(Piperidin-4-yl)benzenesulfonamide

- N-(Piperidin-4-yl)benzenesulfomide

- N-PIPERIDIN-4-YLBENZENESULFONAMIDE

- N-Piperidin-4-ylbenzenesulfonamide hydrochloride

- SCHEMBL1795055

- MFCD07365347

- N-(4-PIPERIDINYL)BENZENESULFONAMIDE

- Z203884186

- CS-0213062

- DTXSID00406508

- G19259

- Benzenesulfonamide, N-4-piperidinyl-

- BS-21885

- AKOS000263925

- STK500834

- EN300-25381

- SB43447

- 203663-15-4

- A879675

-

- MDL: MFCD07365347

- インチ: InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2

- InChIKey: GQWDFANHJGRRSL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2

計算された属性

- せいみつぶんしりょう: 240.09324893g/mol

- どういたいしつりょう: 240.09324893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66.6Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 157-159 °C

- ふってん: 394.2±52.0 °C at 760 mmHg

- フラッシュポイント: 192.2±30.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

N-(Piperidin-4-yl)benzenesulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(Piperidin-4-yl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25381-5.0g |

N-(piperidin-4-yl)benzenesulfonamide |

203663-15-4 | 95% | 5.0g |

$610.0 | 2024-06-19 | |

| Enamine | EN300-25381-0.5g |

N-(piperidin-4-yl)benzenesulfonamide |

203663-15-4 | 95% | 0.5g |

$164.0 | 2024-06-19 | |

| abcr | AB316686-250 mg |

N-Piperidin-4-ylbenzenesulfonamide; 95% |

203663-15-4 | 250mg |

€169.50 | 2023-04-26 | ||

| abcr | AB316686-1 g |

N-Piperidin-4-ylbenzenesulfonamide; 95% |

203663-15-4 | 1g |

€382.00 | 2023-04-26 | ||

| Fluorochem | 211722-250mg |

N-(Piperidin-4-yl)benzenesulfonamide |

203663-15-4 | 95% | 250mg |

£94.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283732-250mg |

N-Piperidin-4-ylbenzenesulfonamide |

203663-15-4 | 97% | 250mg |

¥1001 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283732-5g |

N-Piperidin-4-ylbenzenesulfonamide |

203663-15-4 | 97% | 5g |

¥8021 | 2023-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N182609-5g |

N-(Piperidin-4-yl)benzenesulfonamide |

203663-15-4 | 97% | 5g |

¥5305.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036895-500mg |

N-Piperidin-4-ylbenzenesulfonamide hydrochloride |

203663-15-4 | 500mg |

3168CNY | 2021-05-07 | ||

| A2B Chem LLC | AB04878-5g |

N-Piperidin-4-ylbenzenesulfonamide |

203663-15-4 | 97% | 5g |

$662.00 | 2024-04-20 |

N-(Piperidin-4-yl)benzenesulfonamide 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

203663-15-4 (N-(Piperidin-4-yl)benzenesulfonamide) 関連製品

- 228259-70-9(1-(benzenesulfonyl)piperidin-4-amine)

- 387350-82-5(N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:203663-15-4)N-(Piperidin-4-yl)benzenesulfonamide

清らかである:99%

はかる:10g

価格 ($):1149.0